Methyl 5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
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Overview
Description
Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . Indole scaffold has been found in many of the important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives .
Synthesis Analysis
In a commonly used method, 2-chlorobenzonitrile reacts with cyclopentyl magnesium bromide reagent to synthesize ketone intermediate . Further, this intermediate was brominated with bromine, imination of the carbonyl functional group, followed by thermal rearrangement produced ketamine .
Molecular Structure Analysis
The structure of related compounds can be viewed using Java or Javascript .
Chemical Reactions Analysis
Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes has been reported . One-pot synthesis of xanthones and thioxanthones by the tandem coupling-cyclization of arynes and salicylates has also been reported .
Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds can be found in various databases .
Scientific Research Applications
Antiviral Activity
Indole derivatives have shown promise as antiviral agents. For instance:
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity against influenza A virus with an IC₅₀ value of 7.53 μmol/L and a high selectivity index (SI) of 17.1 for CoxB3 virus .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives demonstrated potent antiviral activity against Coxsackie B4 virus, with IC₅₀ values ranging from 0.4 to 2.1 μg/mL .
Anti-HIV Potential
Indole derivatives have been investigated as anti-HIV agents. For example, researchers synthesized novel indolyl and oxochromenyl xanthenone derivatives and performed molecular docking studies against HIV-1 .
Other Biological Activities
Indole derivatives may also impact other areas, such as antitubercular, antidiabetic, and antimalarial activities. However, further research is necessary to uncover these aspects for our compound of interest.
Safety And Hazards
Future Directions
From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Benzofuran and its derivatives have attracted much attention owing to their biological activities and potential applications as drugs .
properties
IUPAC Name |
methyl 5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClO4/c1-11-17(18(20)21-2)14-9-13(7-8-16(14)23-11)22-10-12-5-3-4-6-15(12)19/h3-9H,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPPSMHQMFBCFOX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC=CC=C3Cl)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate |
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